2,4,6-Triphenylpyrylium chloride

説明

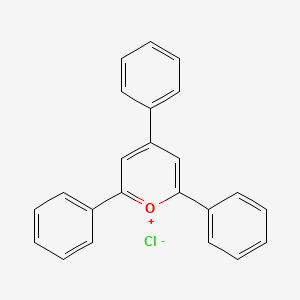

2,4,6-Triphenylpyrylium chloride is a pyrylium salt characterized by its aromatic structure and the presence of three phenyl groups attached to the pyrylium ring. This compound has garnered significant interest due to its unique photophysical properties, making it a valuable component in various scientific and industrial applications .

特性

IUPAC Name |

2,4,6-triphenylpyrylium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.ClH/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;/h1-17H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJAJCANMJVFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885817 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40836-01-9 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40836-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040836019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Triphenylpyrylium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 2,4,6-Triphenylpyrylium Salts (Tetrafluoroborate as Example)

- Starting materials: Benzaldehyde and acetophenone derivatives.

- Reaction: Condensation under acidic conditions to form 2,4,6-triphenylpyrylium tetrafluoroborate.

- Purification: Flash chromatography or recrystallization.

- Characterization: ^1H and ^13C NMR, IR spectroscopy.

Conversion to Pyrylium Chloride

- Method: Heating the pyrylium tetrafluoroborate salt with FeCl3 in acetonitrile under reflux.

- Outcome: Formation of this compound, often isolated as tetrachloroferrate salt.

- Properties: The chloride salts exhibit strong absorption in the 300–500 nm range and fluoresce in the 500–700 nm range, indicating potential applications in imaging.

Alternative Preparation via Nucleophilic Substitution on Pyridinium Salts

Another approach involves using 2,4,6-triphenylpyridinium salts as intermediates. For example, nucleophilic substitution reactions on 2,4,6-triphenylpyridinium tetrafluoroborate salts have been used to prepare derivatives, which can be converted into pyrylium salts. Although this method is more common for preparing related pyridinium compounds, it provides insight into the versatility of triphenylpyrylium chemistry.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Reaction Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrylium tosylate or tetrafluoroborate | Reflux with FeCl3 in acetonitrile | FeCl3, Acetonitrile | High | Conversion to pyrylium chloride; forms tetrachloroferrate salts; characterized by NMR |

| 2 | Benzaldehyde + Acetophenone derivatives | Acid-catalyzed condensation | Acid catalyst | Moderate | Formation of pyrylium salts with tosylate or tetrafluoroborate counterions |

| 3 | 2,4,6-Triphenylpyridinium salts | Nucleophilic substitution, heating in solvents | Triethylamine, Acetic acid | Variable | Used for related derivatives; can lead to pyrylium salts; involves multi-step reaction |

Research Findings and Characterization Data

Spectroscopic Characterization: The pyrylium chloride salts show characteristic ^1H NMR signals for aromatic protons and pyrylium ring protons, with ^13C NMR confirming the ring carbons. FTIR spectra display strong bands corresponding to the pyrylium ring vibrations and counterion interactions.

Optical Properties: These salts absorb strongly in the UV-visible region (300–500 nm) and exhibit fluorescence in the visible range (500–700 nm), with high quantum yields reported for some derivatives, indicating their utility in laser and biomedical imaging applications.

Chemical Stability: The chloride salts are stable in various solvents including water (pH 3–7) and organic solvents, facilitating their practical use in synthetic and analytical applications.

化学反応の分析

Types of Reactions

2,4,6-Triphenylpyrylium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield pyrylium-based compounds with altered electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of pyridinium derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Primary amines are often used in substitution reactions to form pyridinium salts.

Major Products

Oxidation Products: Various oxidized pyrylium derivatives.

Reduction Products: Reduced pyrylium compounds with modified electronic properties.

Substitution Products:

科学的研究の応用

Synthesis and Properties

The synthesis of 2,4,6-Triphenylpyrylium chloride involves the reaction of phenylacetaldehyde with acetophenone in the presence of a Lewis acid catalyst. The resulting compound exhibits unique optical properties, including strong absorption and fluorescence characteristics.

Optical Spectroscopy

PyCl shows notable absorption in the ultraviolet-visible (UV-Vis) spectrum, making it suitable for various photonic applications. Its fluorescence properties can be tuned by modifying the solvent environment, with acetonitrile being identified as the optimal solvent for laser operation due to its ability to enhance stimulated emission and shorten fluorescence lifetime .

Laser Dye

One of the primary applications of PyCl is as a laser dye . Research indicates that solutions of PyCl in acetonitrile can achieve stimulated emission under intense pulsed excitation. These solutions demonstrate:

- Broadband free-running laser operation in the blue-green spectral range.

- Enhanced fluorescence lifetime shortening and linewidth narrowing when concentrated .

This makes PyCl a promising candidate for use in solid-state lasers and dye lasers.

Fluorescence Imaging

In addition to its use as a laser dye, PyCl has potential applications in two-photon fluorescence imaging and microscopy. Its strong fluorescence properties allow for effective imaging at cellular levels, which is crucial in biomedical research and diagnostics.

Contrast Agent

The compound also shows promise as a contrast agent for optical biomedical applications. Its ability to provide high contrast in imaging techniques can significantly enhance the visualization of biological tissues during diagnostic procedures.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound (PyCl) |

| Optimal Solvent | Acetonitrile |

| Absorption Range | UV-Vis spectrum |

| Laser Operation | Blue-green spectral range |

| Applications | Laser dye, contrast agent for imaging |

Case Studies

- Laser Applications : A study demonstrated that PyCl solutions exhibited stimulated emission under pulsed excitation, confirming its viability as a laser dye. The results indicated that acetonitrile solutions could achieve effective laser performance with minimal feedback mechanisms .

- Biomedical Imaging : In another case study, PyCl was utilized as a contrast agent in two-photon microscopy. The compound's fluorescence properties allowed for enhanced imaging of biological samples, showcasing its potential in medical diagnostics.

作用機序

The mechanism by which 2,4,6-Triphenylpyrylium chloride exerts its effects is primarily through electron transfer processes. The compound’s photophysical properties allow it to absorb light and transfer electrons to various molecular targets. This electron transfer is facilitated by the aromatic structure of the pyrylium ring and the presence of phenyl groups, which stabilize the excited state .

類似化合物との比較

Similar Compounds

2,4,6-Trimethylpyrylium chloride: Similar in structure but with methyl groups instead of phenyl groups.

2,4,6-Triphenylpyrylium tetrachloroferrate: A derivative with different anionic components, exhibiting unique piezochromic properties.

Uniqueness

2,4,6-Triphenylpyrylium chloride stands out due to its high fluorescence quantum yield and its ability to participate in a wide range of chemical reactions. Its unique combination of photophysical properties and chemical reactivity makes it a versatile compound in both research and industrial applications .

生物活性

2,4,6-Triphenylpyrylium chloride (TPP) is a compound with notable biological activity, particularly in biochemical reactions and as a photosensitizer. This article explores its mechanisms of action, cellular effects, and applications in research, supported by relevant studies and data.

Overview of this compound

- Chemical Formula : C23H18Cl

- Molecular Weight : 362.84 g/mol

- Structure : The compound features a pyrylium ring with three phenyl substituents at the 2, 4, and 6 positions.

This compound acts primarily through its ability to participate in electron transfer processes. Its mechanism involves:

- Electron Transfer : TPP can accept electrons from various biomolecules, influencing redox reactions within cells.

- Photochemical Activity : Under light exposure, TPP generates reactive oxygen species (ROS), which can lead to oxidative stress in target cells.

Biochemical Pathways

The compound has been shown to interact with several biochemical pathways:

- Enzyme Interaction : TPP acts as a sensitizer in photooxidation reactions, particularly affecting enzymes like catechol oxidase. It can inhibit or activate enzyme functions based on its binding affinity.

- Cell Signaling Modulation : TPP influences cell signaling pathways and gene expression by modulating the activity of signaling molecules. This can lead to changes in cellular metabolism and growth patterns.

- Subcellular Localization : The localization of TPP within specific cellular compartments is crucial for its biological activity. It can be targeted to organelles through various mechanisms including post-translational modifications.

Cellular Effects

Research indicates that TPP exhibits significant effects on various cell types:

- Cytotoxicity : Studies have shown that TPP can induce cytotoxic effects in certain cancer cell lines through ROS generation and subsequent apoptosis .

- Antimicrobial Activity : TPP has been explored for its potential antibacterial properties. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus species when used in conjunction with specific bacterial strains .

Research Findings and Case Studies

Several studies have highlighted the diverse applications and effects of TPP:

- Photocatalytic Applications : TPP has been utilized in photocatalytic systems for hydrogen production. Its introduction into boron-doped carbon nitride significantly enhances charge carrier separation under visible light excitation.

- Fluorescence Properties : The strong fluorescence exhibited by TPP derivatives has led to their use in designing sensors for detecting anions and other biomolecules. This property is attributed to the unique electronic structure provided by the triaryl substitution .

- Synthetic Pathways : Various synthetic methods for producing TPP have been documented, emphasizing its versatility as a precursor for other pyrylium salts and derivatives .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other pyrylium compounds:

| Property/Feature | This compound | Other Pyrylium Compounds |

|---|---|---|

| Molecular Weight | 362.84 g/mol | Varies |

| Fluorescence Intensity | High | Moderate to High |

| Antimicrobial Activity | Yes | Limited |

| Photocatalytic Efficiency | High | Variable |

| Applications | Sensors, Photocatalysis | Dyes, Analytical Reagents |

Q & A

Q. What synthetic methodologies are employed for preparing 2,4,6-triphenylpyrylium salts, and what parameters influence yield?

The synthesis typically involves cyclization reactions. For example, 2,4,6-triphenylpyrylium tetrafluoroborate is synthesized via a one-pot cyclization of benzalacetophenone and benzaldehyde derivatives. Critical parameters include stoichiometric ratios (e.g., two equivalents of benzalacetophenone to one of benzaldehyde), reaction temperature (ambient to reflux conditions), and acid catalysis (e.g., HClO₄ or BF₃·OEt₂). Post-synthesis purification via recrystallization from acetic anhydride/acetic acid mixtures is common .

Q. Which spectroscopic and analytical techniques are used to characterize 2,4,6-triphenylpyrylium chloride?

Key methods include:

- UV-Vis spectroscopy : Absorption maxima (e.g., λₐᵦₛ ~380–630 nm in methylene chloride) to assess electronic transitions .

- Elemental analysis : Combustion analysis for C, H, Cl, and O content (e.g., C: 72.5–73.0%, Cl: 9.3–9.6%) .

- Melting point determination : Decomposition temperatures (e.g., 250–251°C for tetrafluoroborate salts) .

- Mass spectrometry : ESI-MS for isotopic labeling studies (e.g., 13C-labeled derivatives) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Lab coat, gloves, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong bases).

- Emergency measures : Consult a physician if exposed; rinse skin/eyes immediately with water .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photocatalytic activity?

The pyrylium core exhibits strong visible-light absorption (λₐᵦₛ ~400–500 nm) and a high oxidation potential (E ~+2.0 V vs. SCE), enabling photoinduced electron transfer. The triphenyl groups enhance stability by preventing π-π stacking. However, competing decomposition pathways (e.g., hydrolysis under basic conditions) require careful pH control. Strategies to improve stability include using tetrafluoroborate counterions and embedding the catalyst in hydrophobic matrices .

Q. What are the mechanistic pathways for reactions involving 2,4,6-triphenylpyrylium salts with nucleophiles?

- With ammonia : Pyrylium salts undergo ring-opening to form 2,4,6-triphenylpyridine via nucleophilic attack at the 2-position, followed by deprotonation and aromatization .

- With sulfides : Derivatization occurs via nucleophilic substitution, forming stable thioether adducts detectable by HPLC with pre-column labeling (detection limits ~1 attomole) .

Kinetic studies suggest solvent polarity and counterion choice (e.g., BF₄⁻ vs. ClO₄⁻) significantly affect reaction rates .

Q. How are isotopically labeled 2,4,6-triphenylpyrylium salts applied in quantitative proteomics?

Isotopic labeling (e.g., tetra-13C derivatives) enables multiplexed proteomic analysis. The pyrylium salt reacts with peptide N-termini under mild acidic conditions, forming stable pyridinium adducts. When combined with 16O/18O labeling, this allows precise quantification of peptide abundance via LC-MS/MS. Key advantages include high ionization efficiency and cost-effectiveness compared to commercial reagents .

Q. What challenges arise in using this compound for photoredox catalysis, and how are they addressed?

- Instability under irradiation : Prolonged UV/Vis exposure leads to decomposition. Mitigation involves short reaction cycles or immobilization on solid supports.

- Side reactions : Competing radical pathways are minimized by optimizing solvent (e.g., acetonitrile) and sacrificial reagents (e.g., triethanolamine).

- Scalability : Microfluidic reactors improve light penetration and mass transfer in large-scale applications .

Methodological Considerations

Q. How is HPLC coupled with this compound used for sulfide determination?

A pre-column derivatization method involves reacting sulfide ions with the pyrylium salt (e.g., L1) in acidic medium to form UV-active adducts. Separation is achieved using a C18 column with a methanol/water gradient (70:30 to 95:5), monitored at 254 nm. Validation shows linearity (0.1–50 µM) and LOQ ~0.05 µM, suitable for environmental and biological samples .

Q. What experimental designs are critical for studying the stability of 2,4,6-triphenylpyrylium salts?

- Accelerated stability testing : Expose samples to controlled humidity (40–80% RH), temperature (25–60°C), and light intensity (e.g., 450 nm LED).

- Degradation kinetics : Monitor via UV-Vis decay (e.g., absorbance at λₘₐₓ) and HPLC to identify decomposition products.

- Counterion effects : Compare tetrafluoroborate vs. perchlorate salts under identical conditions .

Q. How can computational modeling predict the reactivity of 2,4,6-triphenylpyrylium derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and transition states. For example, simulations reveal that electron-withdrawing substituents on the phenyl rings lower LUMO energy, enhancing electrophilicity. These insights guide the design of derivatives with tailored redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。